![molecular formula C5H5N5S B14593314 7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 61139-87-5](/img/structure/B14593314.png)
7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a triazole ring fused to a triazine ring, imparts specific chemical properties that make it a subject of interest for researchers.
准备方法
The synthesis of 7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired triazolotriazine structure. Another approach involves the azo coupling of diazoazoles with CH-active two-carbon synthons, which can be classified based on the structure of the starting azoles .
化学反应分析
7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
In medicinal chemistry, it has shown promise as an anticancer, antimicrobial, and antiviral agent . Its ability to inhibit various enzymes, such as carbonic anhydrase and cholinesterase, makes it a valuable candidate for drug development. Additionally, this compound has been explored for its potential use in materials science, particularly in the design of energetic materials due to its high nitrogen content and energetic properties .
作用机制
The mechanism of action of 7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and induction of apoptosis in cancer cells . The compound’s antimicrobial and antiviral activities are believed to result from its interaction with microbial enzymes and inhibition of their function .
相似化合物的比较
7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[1,5-a][1,3,5]triazines . These compounds share a similar triazole-triazine fused ring structure but differ in the specific substituents and functional groups attached to the rings. The unique methylsulfanyl group in this compound imparts distinct chemical properties and biological activities, making it a unique compound in this class.
属性
CAS 编号 |
61139-87-5 |
|---|---|
分子式 |
C5H5N5S |
分子量 |
167.19 g/mol |
IUPAC 名称 |
7-methylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5S/c1-11-4-2-7-10-3-6-9-5(10)8-4/h2-3H,1H3 |
InChI 键 |
MSKWCFGVBQKQRQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=NN=CN2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline](/img/structure/B14593236.png)
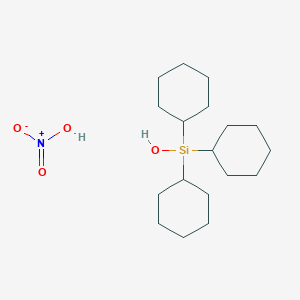
![3-[(Oxan-2-yl)oxy]-4-(sulfanylmethyl)furan-2(5H)-one](/img/structure/B14593261.png)

![2-Chloro-1-[(4-methoxyphenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14593266.png)
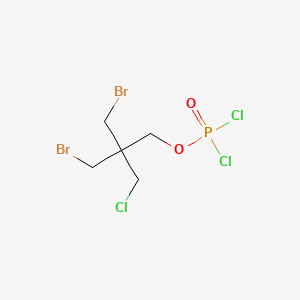
![Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B14593275.png)
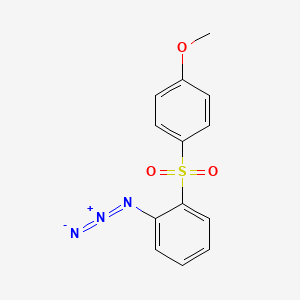
![2,2'-(Ethene-1,2-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14593296.png)

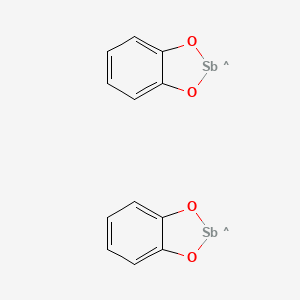
![1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14593309.png)
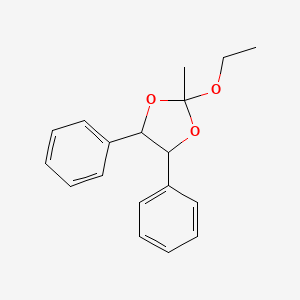
![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
